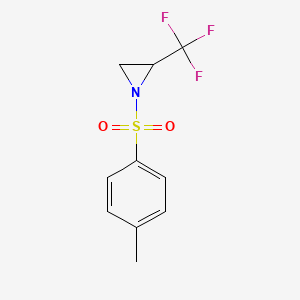

1-Tosyl-2-(trifluoromethyl)aziridine

Description

Significance of Organofluorine Compounds in Synthetic Chemistry

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, occupy a privileged position in synthetic chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—impart profound changes to the physical and chemical properties of a molecule. These modifications include alterations in lipophilicity, metabolic stability, bioavailability, and binding affinity. Consequently, organofluorine compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. An estimated 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine, including blockbuster drugs like fluoxetine (B1211875) (Prozac) and 5-fluorouracil. The trifluoromethyl (CF₃) group, in particular, is a common motif used to enhance the efficacy and stability of bioactive molecules.

Aziridines as Strained Three-Membered Nitrogen Heterocycles in Chemical Synthesis

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. As nitrogen analogs of epoxides, they possess significant ring strain (approximately 27 kcal/mol), which makes them highly reactive intermediates. This inherent reactivity is harnessed by synthetic chemists to construct more complex nitrogen-containing molecules. The primary mode of reaction for aziridines is nucleophilic ring-opening, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and relieving the ring strain. The presence of an electron-withdrawing group on the nitrogen atom, such as a tosyl (Ts) group, "activates" the aziridine (B145994) ring, making the ring carbons more electrophilic and highly susceptible to nucleophilic attack. This activation is crucial for achieving efficient and controlled transformations.

Overview of Research on 1-Tosyl-2-(trifluoromethyl)aziridine as a Synthetic Building Block

1-Tosyl-2-(trifluoromethyl)aziridine combines the activating properties of the N-tosyl group with the unique electronic influence of the trifluoromethyl group. This combination makes it a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. The strong electron-withdrawing nature of the CF₃ group significantly influences the regioselectivity of nucleophilic ring-opening reactions, directing the course of chemical transformations. Research has demonstrated its utility in preparing enantiomerically pure α-trifluoromethyl-α-amino acids and a variety of functionalized azaheterocycles, including azetidines and other larger ring systems. Its predictable reactivity allows for the regio- and stereoselective introduction of trifluoromethylated nitrogen-containing fragments into larger molecular scaffolds.

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO2S |

|---|---|

Molecular Weight |

265.25 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine |

InChI |

InChI=1S/C10H10F3NO2S/c1-7-2-4-8(5-3-7)17(15,16)14-6-9(14)10(11,12)13/h2-5,9H,6H2,1H3 |

InChI Key |

OCDVSJGBBHWGPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(F)(F)F |

Origin of Product |

United States |

Stereochemical Control in the Synthesis of 1 Tosyl 2 Trifluoromethyl Aziridine and Its Derivatives

Diastereoselective Synthesis of cis- and trans-Aziridine Isomers

The relative configuration of the substituents on the aziridine (B145994) ring, designated as cis or trans, can be controlled through various synthetic strategies. The choice of reactants, reaction conditions, and the inherent stereoelectronic effects of the trifluoromethyl group play a crucial role in directing the diastereoselectivity of the aziridination reaction.

One approach to achieving diastereoselectivity involves the reaction of N-tosylimines with carbenoid reagents. For instance, the addition of diiodomethyllithium to N-tosylimines has been shown to produce C-iodo-N-Ts-aziridines with excellent cis-diastereoselectivity. acs.org The rationale for this high cis-selectivity is attributed to a kinetically controlled cyclization process where the iodide and the substituent on the imine prefer to be in an anti-orientation in the transition state to minimize steric interactions, leading to the cis-configured aziridine product. acs.org

Another strategy involves the intramolecular cyclization of β-amino alcohol derivatives. A five-step synthesis starting from 1-ethoxy-2,2,2-trifluoroethanol has been developed to produce cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine. researchgate.netnih.gov This method involves imination, aziridination, ester reduction, hydrogenation, and N-,O-ditosylation steps. researchgate.netnih.gov The stereochemistry is established during the aziridination step and carried through the subsequent transformations.

Furthermore, a stereoselective approach to both cis- and trans-1-alkyl-2-methyl/phenyl-3-(trifluoromethyl)aziridines has been developed from α,α,α-trifluoroketones via imination, α-chlorination, and subsequent hydride-induced ring closure. researchgate.net The stereochemical outcome of the ring closure is influenced by the nature of the reducing agent and the substituents on the imine.

A copper(I)-promoted intramolecular cyclization of β-keto trifluoromethyl amines provides a highly stereoselective route to trans-trifluoromethylated aziridines, with a trans:cis ratio greater than 99:1. rsc.org This method offers an efficient pathway to unprotected aziridines with excellent diastereoselectivity.

The diastereoselectivity of aziridination reactions can also be influenced by the catalyst employed. For example, the use of a VANOL catalyst in the reaction of diazo compounds with imines can be tuned to selectively produce either cis- or trans-isomers of trisubstituted aziridine-2-carboxylate (B8329488) esters. msu.edu

Table 1: Examples of Diastereoselective Synthesis of 1-Tosyl-2-(trifluoromethyl)aziridine Derivatives

| Starting Materials | Reagents and Conditions | Major Isomer | Diastereomeric Ratio (cis:trans or trans:cis) |

| N-Tosylimines | Diiodomethyllithium | cis | >95:5 |

| 1-Ethoxy-2,2,2-trifluoroethanol | Five-step synthesis | cis | Not specified |

| α,α,α-Trifluoroketones | Imination, α-chlorination, hydride reduction | cis or trans | Dependent on conditions |

| β-Keto trifluoromethyl amines | Cu(I) complex | trans | >99:1 |

Enantioselective Synthesis of Optically Pure 1-Tosyl-2-(trifluoromethyl)aziridine

The synthesis of enantiomerically pure 1-tosyl-2-(trifluoromethyl)aziridine is of paramount importance for its application in the development of chiral drugs and as a chiral building block in organic synthesis. Several methodologies have been established to achieve high levels of enantioselectivity.

Another approach is the Mitsunobu-type cyclization of N-protected amino alcohols derived from enantiopure α-trifluoromethyl-α-alkoxyaldehydes. rsc.org This method has been used to synthesize enantiomerically pure 2-phenyl- and 2-ethyl-2-trifluoromethylaziridines. rsc.org

The direct transformation of 2-amino alcohols to N-tosyl aziridines can also be achieved enantioselectively. Two one-pot procedures have been developed that utilize simple inorganic bases like potassium hydroxide (B78521) or potassium carbonate for the tosylation and in situ cyclization, preserving the optical purity of the starting amino alcohol. mdpi.comnih.govorganic-chemistry.org

Furthermore, the asymmetric synthesis of trifluoromethylated aziridines has been accomplished through the reaction of a sulfur ylide with (S)-N-tert-butanesulfinyl ketimines, affording the desired aziridines in moderate to excellent yields and with good diastereoselectivities. researchgate.net

Influence of Chiral Catalysts and Auxiliaries on Stereochemical Outcomes

The use of chiral catalysts and auxiliaries is a powerful strategy for controlling the stereochemistry of aziridination reactions, enabling the synthesis of specific stereoisomers. numberanalytics.com

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. numberanalytics.com For instance, the use of a limonene-based chiral auxiliary in the reaction of sulfonamide imines with sulfonium (B1226848) nucleophiles has been shown to produce chiral vinyl aziridines with high diastereoselectivity (6:1–20:1 cis/trans ratios). nih.gov After the reaction, the auxiliary can be removed, yielding the enantiomerically enriched aziridine.

Chiral catalysts, on the other hand, create a chiral environment that favors the formation of one enantiomer over the other. Chiral Brønsted acid catalysis has been successfully employed in the multicomponent reaction of in situ generated CF₃CHN₂ and aldimines to produce CF₃-substituted aziridines with high diastereo- and enantioselectivity. researchgate.net

Similarly, chiral aziridine phosphines have been synthesized and used as effective organocatalysts in asymmetric reactions, demonstrating that the stereochemical course can be controlled by the choice of the catalyst's enantiomer. mdpi.com The use of a specific enantiomer of the catalyst leads to the formation of a particular enantiomer of the product. mdpi.com

Reactivity Profiles and Mechanistic Studies of 1 Tosyl 2 Trifluoromethyl Aziridine

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening of 1-tosyl-2-(trifluoromethyl)aziridine is a key feature of its chemistry, largely dictated by the nature of the nucleophile, the reaction conditions, and the presence of catalysts. The attack can occur at either the C2 (carbon bearing the trifluoromethyl group) or C3 position of the aziridine (B145994) ring.

The regiochemical outcome of the nucleophilic ring-opening of activated aziridines is influenced by both steric and electronic factors. In the case of 1-tosyl-2-(trifluoromethyl)aziridine, the strong electron-withdrawing nature of the trifluoromethyl group at C2 and the tosyl group on the nitrogen atom significantly activates the ring for nucleophilic attack.

Oxygen Nucleophiles: With oxygen-based nucleophiles, the ring-opening of N-tosyl-2-trifluoromethylaziridines generally occurs with high regioselectivity. For instance, the reaction with phenolate anions proceeds regiospecifically via a tandem ring-opening/ring-closure mechanism. chim.it Under basic conditions, hydroxide (B78521) attack on N-tosyl 2-aryl-2-trifluoromethylaziridines is highly regioselective at the less hindered C3 carbon. rsc.orgnih.gov

Halogen Nucleophiles: The ring-opening with halide nucleophiles is also a well-established transformation. For example, treatment of ethyl 1-tosyl-2-(trifluoromethyl)aziridine-2-carboxylate with bromide as a nucleophile leads to the formation of the corresponding β-bromo amine. ugent.be The regioselectivity is generally high, with the halide attacking the more substituted carbon atom in acyl-substituted aziridines. nih.gov

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiophenols, react with cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine to initially yield the corresponding cis-2-arylthiomethyl-1-tosyl-3-(trifluoromethyl)aziridines. ugent.be However, under reflux conditions with an excess of the arenethiol, subsequent ring-opening occurs to furnish the corresponding sulfonamides. ugent.be The reaction of 1-tosyl-2-(trifluoromethyl)aziridine with sulfur nucleophiles can lead to the construction of 1,2-aminothiols. researchgate.net

Nitrogen Nucleophiles: A variety of nitrogen nucleophiles, including amines, have been successfully employed in the ring-opening of trifluoromethylated aziridines. rsc.orgacs.org The reaction of N-tosyl 2-aryl-2-trifluoromethylaziridines with various amines in refluxing acetonitrile proceeds exclusively at the less hindered C3 carbon. rsc.orgnih.gov This provides a reliable route to vicinal diamines. researchgate.net

Carbon Nucleophiles: Carbon nucleophiles, such as Grignard reagents, have been utilized in copper-catalyzed ring-opening reactions, which will be discussed in more detail in section 4.1.3.1. These reactions often exhibit high regioselectivity and stereospecificity.

The following table summarizes the general regioselectivity observed with different nucleophiles:

| Nucleophile Type | Predominant Site of Attack | Resulting Product Type | Reference |

|---|---|---|---|

| Oxygen (e.g., RO⁻, OH⁻) | C3 (less hindered) | β-Amino alcohol derivatives | rsc.orgnih.gov |

| Halogen (e.g., Br⁻) | C2 (more substituted in carboxylates) | β-Halo amine derivatives | ugent.benih.gov |

| Sulfur (e.g., ArS⁻) | C3 (less hindered) | β-Amino thiol derivatives | ugent.beresearchgate.net |

| Nitrogen (e.g., RNH₂) | C3 (less hindered) | Vicinal diamine derivatives | rsc.orgnih.gov |

The presence of an acid catalyst can significantly influence the rate and regioselectivity of the aziridine ring-opening. Brønsted or Lewis acids activate the aziridine by protonating or coordinating to the nitrogen atom, making the ring even more susceptible to nucleophilic attack.

Under acidic conditions, the regioselectivity of the ring-opening of N-tosyl 2-aryl-2-trifluoromethylaziridines can be dependent on the nature of the substituent at the C2 position. rsc.orgnih.gov In some cases, attack at the carbon bearing the trifluoromethyl group has been observed, which is attributed to the stabilization of the partial positive charge at this position by the aryl group. rsc.org The ring-opening of 1-alkyl-2-(trifluoromethyl)aziridines with various nucleophiles under acid catalysis has been shown to be an efficient and regioselective method for the synthesis of diverse α-CF3-amines. ugent.be

Lewis acids such as BF₃·OEt₂ are effective catalysts for the ring-opening of N-sulfonyl-protected aziridyl alcohols with azole nucleophiles, leading to C3-selective opening. nih.gov In some instances, the reaction proceeds efficiently even without a catalyst. nih.gov The combination of two Lewis acids, such as (salen)Co and an achiral Ti(IV) cocatalyst, has been used for the enantioselective fluoride ring-opening of aziridines. northwestern.edu In this bimetallic system, the chiral catalyst delivers the nucleophile while the cocatalyst activates the aziridine. northwestern.edu

Transition metal catalysis offers a powerful tool for controlling the regio- and stereoselectivity of aziridine ring-opening reactions, often enabling transformations that are not possible under other conditions.

Copper-catalyzed reactions have been particularly effective for the ring-opening of trifluoromethyl-substituted aziridines with Grignard reagents. nih.gov These reactions are characterized by their high regioselectivity and stereospecificity, providing access to α-CF₃-β-arylethylamines. nih.gov The active copper species, generated in situ, inserts into the aziridine ring, and the regiochemical outcome is influenced by the nature of the copper species and the presence of additives like lithium chloride. nih.gov Computational studies have provided insights into the reaction mechanism, suggesting the role of LiClMgX₂ as a Lewis acid and accounting for the high regioselectivity. nih.gov The stereospecific ring-opening of 2-aryl-substituted aziridines with silicon Grignard reagents under copper catalysis has also been reported, with the regioselectivity being governed by the steric demand of the silicon nucleophile. nih.gov

Silver catalysts have been employed in various transformations involving aziridines. For instance, a silver-catalyzed trifluoromethoxylation of N-tosyl aziridines has been developed, which proceeds under mild conditions with good chemo- and regioselectivity. acs.org This method allows for the construction of C-OCF₃ quaternary centers in the case of trisubstituted aziridines. acs.org Silver catalysis has also been utilized for intramolecular aziridination reactions to form bicyclic aziridines. nih.govrsc.org Furthermore, silver catalysts have been used in the synthesis of 2-trifluoromethyl pyrroles from vinyl azides, where a 2H-azirine intermediate is proposed. organic-chemistry.org

While specific examples for 1-tosyl-2-(trifluoromethyl)aziridine are less documented, nickel-catalyzed cross-coupling reactions of N-sulfonylated aziridines with alkyl zinc reagents have been established as a versatile C-C bond-forming method. dicp.ac.cn These reactions can lead to the cleavage of either the C2-N or C3-N bond. dicp.ac.cn A photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and (hetero)aryl iodides has also been reported, providing access to medicinally relevant β-phenethylamine derivatives. researchgate.net This highlights the potential for nickel catalysis in the functionalization of trifluoromethylated aziridines through cross-electrophilic ring-opening and C-H coupling pathways.

Transition Metal-Catalyzed Ring Opening Reactions

Palladium-Catalyzed Ring Opening and Cyclization

Palladium catalysis offers a versatile platform for the ring-opening of strained heterocycles like 1-tosyl-2-(trifluoromethyl)aziridine, enabling the formation of complex nitrogen-containing molecules. These reactions often proceed through the formation of a π-allyl palladium intermediate following the cleavage of a C-N bond in the aziridine ring. nih.gov The regioselectivity of the nucleophilic attack is a critical aspect of these transformations.

One notable pathway is a diverted Tsuji-Trost reaction sequence. nih.gov In this process, the palladium catalyst facilitates the initial C-N bond cleavage. This is followed by β-hydride elimination to generate a diene intermediate, which can then undergo further palladium-catalyzed functionalization, such as allylation. nih.gov Another powerful strategy involves a sequential, one-pot process where a base-mediated SN2-type ring opening of an N-tosyl aziridine is followed by a palladium-catalyzed intramolecular C-N coupling reaction, leading to the synthesis of larger heterocyclic scaffolds like tetrahydroquinolines. mdpi.com

The versatility of palladium catalysis is further demonstrated in reactions where it facilitates the addition of arylboronic acids to vinyl aziridines. mdpi.com Depending on the ligand and reaction conditions, these processes can yield allylic amines with high selectivity. mdpi.com The mechanism often involves transmetallation of the organoboronic acid with the palladium complex, followed by an SN2-type ring opening of the aziridine. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions of Aziridine Derivatives

| Catalyst/Reagents | Aziridine Substrate Type | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Pd(0) catalyst, Allyl acetate | Tricyclic aziridines | Diverted Tsuji-Trost / Diels-Alder | Tetracyclic amines | nih.gov |

| Base, then Pd catalyst | N-Tosyl aziridines | SN2 Ring Opening / Intramolecular C-N Coupling | Tetrahydroquinolines | mdpi.com |

Photocatalytically Initiated Ring Opening Mechanisms

The integration of photocatalysis with transition metal catalysis has opened new avenues for the functionalization of aziridines under mild conditions. A prominent example is the nickel/photo-cocatalyzed regioselective ring opening of N-tosyl styrenyl aziridines. organic-chemistry.orgnih.gov This dual catalytic system overcomes the challenge of coupling two electrophilic reagents, such as an aziridine and an aldehyde. nih.gov

The mechanism involves a cooperative catalytic mode. A photocatalyst, such as tetrabutylammonium decatungstate (TBADT), absorbs light and initiates a hydrogen-atom-transfer (HAT) process, converting an aldehyde into an acyl radical. organic-chemistry.orgnih.gov Simultaneously, a nickel catalyst engages with the aziridine, mediating its ring opening. The final step involves the cross-coupling of the nickel-bound intermediate with the photochemically generated acyl radical to form a β-amino ketone with complete regiocontrol. nih.gov Mechanistic studies indicate that the process involves single-electron transfers and navigates through Ni(0)/Ni(II)/Ni(III) catalytic cycles. organic-chemistry.org

This synergistic approach provides an atom-economical route to valuable β-amino ketones and highlights the potential of photocatalysis to generate reactive intermediates that can be trapped by ring-opened aziridine species. nih.gov

Mechanistic Insights into Ring-Opening Pathways

Formation and Reactivity of Aziridinium Ion Intermediates

The activation of the aziridine ring is often a prerequisite for nucleophilic attack, especially for less reactive, non-activated aziridines. One of the most general methods to achieve this is through the formation of an aziridinium ion by the addition of an electrophile to the aziridine nitrogen. nih.gov This process increases the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles.

A key reactive intermediate derived from this activation is the aziridinium ylide. These ylides can be generated from the reaction of aziridines with metal-bound carbenes. nih.gov For instance, the nucleophilic attack of the aziridine nitrogen on a rhodium-supported carbene forms an aziridinium ylide intermediate. nih.gov These intermediates are highly reactive and can undergo various subsequent transformations. One significant pathway is a concerted, asynchronous, pseudo- nih.govnih.gov-sigmatropic rearrangement, which can lead to ring-expanded products like piperidines while transferring the stereochemical information from the starting aziridine. nih.gov The formation of aziridinium ylides has also been implicated in strain-release cycloaddition reactions. nih.gov

SN2-Type Nucleophilic Attack Mechanisms

The ring opening of 1-tosyl-2-(trifluoromethyl)aziridine frequently proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This pathway involves a concerted, single-step process where the nucleophile attacks one of the electrophilic ring carbons, and the C-N bond breaks simultaneously. libretexts.org A hallmark of the SN2 reaction is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group (in this case, the nitrogen atom within the ring structure). masterorganicchemistry.com This leads to an inversion of the stereochemical configuration at the center of attack, a phenomenon known as Walden inversion. wikipedia.org

The regioselectivity of the SN2 attack on the trifluoromethylated aziridine is a crucial consideration. The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electrophilicity of the adjacent carbon atom (C2), while the tosyl (Ts) group activates the entire ring system. Nucleophilic attack can occur at either C2 (the carbon bearing the CF₃ group) or C3. The outcome is dictated by a combination of steric and electronic factors, as well as the nature of the incoming nucleophile and the reaction conditions. For example, copper-catalyzed additions of aryl Grignard reagents to CF₃-aziridines have been shown to proceed with high regioselectivity and stereospecificity, consistent with an SN2-type pathway. nih.gov

Computational Studies on Reaction Mechanisms (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable for elucidating the complex mechanisms of aziridine reactions. nih.govnih.gov These studies provide detailed insights into transition state geometries, reaction energy profiles, and the nature of reactive intermediates that may be too transient to observe experimentally.

DFT computations have been instrumental in confirming the mechanistic pathways of ring-expansion reactions. For example, calculations have supported a mechanism involving the formation of a vinyl aziridinium ylide, followed by a pseudo- nih.govnih.gov-sigmatropic rearrangement, by showing this pathway to have a lower activation barrier than competing processes like cheletropic extrusion. nih.gov Similarly, DFT studies have been used to support a rhodium-catalyzed [3+3] ring expansion proceeding through an aziridinium ylide intermediate and a subsequent nih.govnih.gov sigmatropic rearrangement. rsc.org

In the context of ring-opening reactions, DFT calculations have revealed the precise role of catalysts and additives. In the copper-catalyzed ring opening of CF₃-aziridines, computational models have shown that additives like LiClMgX₂ act as Lewis acids, interacting with the catalyst to facilitate C-C bond formation and accounting for the high regioselectivity of the transformation. nih.gov DFT has also been used to confirm that the ring opening of N-acyl aziridines via electron transfer occurs through a concerted process. mdpi.com

Table 2: Application of DFT Calculations in Aziridine Reaction Mechanisms

| Reaction Type | Mechanistic Insight from DFT | Reference |

|---|---|---|

| [3+3] Ring Expansion | Supported aziridinium ylide formation and subsequent pseudo- nih.govnih.gov-sigmatropic rearrangement. | nih.gov |

| Copper-Catalyzed Ring Opening | Elucidated the role of Lewis acid additives and accounted for high regioselectivity. | nih.gov |

| Rhodium-Catalyzed Ring Expansion | Confirmed a pathway involving aziridinium ylide formation followed by a nih.govnih.gov sigmatropic rearrangement. | rsc.org |

Ring Transformation and Expansion Reactions

Beyond simple ring-opening, 1-tosyl-2-(trifluoromethyl)aziridine and its derivatives are valuable precursors for ring transformation and expansion reactions, leading to the synthesis of larger, more complex heterocyclic systems. These reactions leverage the inherent strain of the three-membered ring to drive the formation of more stable four-, five-, or six-membered rings.

A significant class of these reactions is the [3+3] ring expansion, which transforms a three-membered aziridine into a six-membered ring. Rhodium-catalyzed reactions of aziridines with vinylcarbene precursors, for instance, can afford 2-trifluoromethylated dehydropiperidines under mild conditions. rsc.org Mechanistic studies suggest these reactions proceed through the formation of an aziridinium ylide intermediate, which then undergoes a sigmatropic rearrangement to furnish the expanded heterocyclic product. nih.govrsc.org

Ring transformations can also lead to the formation of different ring systems depending on the nucleophile and reaction conditions. For example, the related substrate cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine demonstrates remarkable versatility. It can be selectively transformed into four-membered azetidines or various benzo-fused six-membered heterocycles, including dithianes, oxathianes, and morpholines, by reacting with different aromatic di-nucleophiles. nih.gov This nucleophile-directed selectivity underscores the utility of trifluoromethylated aziridines as building blocks for a diverse array of heterocyclic structures. nih.gov

Formation of Azetidines via Rearrangement Pathways

The expansion of the aziridine ring offers a direct route to the formation of azetidines, a class of four-membered heterocycles of significant interest in medicinal chemistry. rsc.org While various methods exist for azetidine synthesis, ring expansion from readily available aziridines presents an efficient strategy. researchgate.net One such approach involves the reaction of aziridines with vinyl carbenes, generated in situ from precursors like vinyl-N-triftosylhydrazones, catalyzed by rhodium complexes. researchgate.net This transformation proceeds through the formation of an alkenyl aziridinium ylide intermediate, which then undergoes rearrangement to yield functionalized azetidines. researchgate.net Specifically for trifluoromethylated systems, ring-expansion reactions involving (trifluoromethyl)aziridine carboxylic acid derivatives have been reported as a pathway to synthesize 2-(trifluoromethyl)azetidines. nih.gov

Synthesis of Five-Membered Nitrogen Heterocycles (e.g., Pyrrolidines)

1-Tosyl-2-(trifluoromethyl)aziridine is a valuable starting material for the synthesis of functionalized trifluoromethylated pyrrolidines. nih.gov A key strategy involves the deprotonation of the aziridine at the C-2 position to form the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion. This anion can then be alkylated with ω,ω'-dihaloalkanes. Subsequent treatment with a variety of nucleophiles triggers a novel ring-expansion, providing access to 2-CF3-pyrrolidines bearing diverse functionalized side chains. nih.gov This method allows for the controlled construction of the five-membered ring system. nih.gov The stereochemistry of the final pyrrolidine can be controlled by the geometry of the starting aziridine in related ring-expansion reactions. nih.gov

Table 1: Synthesis of 2-(Trifluoromethyl)pyrrolidines via Ring Expansion

| Dihaloalkane | Nucleophile | Product |

| 1-Bromo-3-chloropropane | NaN3 | 2-(Trifluoromethyl)-2-(azidomethyl)pyrrolidine |

| 1-Bromo-3-chloropropane | KCN | 2-(Trifluoromethyl)-2-(cyanomethyl)pyrrolidine |

| 1-Bromo-3-chloropropane | NaSPh | 2-(Trifluoromethyl)-2-((phenylthio)methyl)pyrrolidine |

This table is illustrative of the synthetic pathway described in the literature. nih.gov

Synthesis of Six-Membered Nitrogen Heterocycles (e.g., Piperidines, Dehydropiperidines, Dehydropiperazines)

The reactivity of 1-tosyl-2-(trifluoromethyl)aziridine extends to the formation of various six-membered nitrogen heterocycles.

Piperidines: Utilizing a similar strategy to pyrrolidine synthesis, the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion can be reacted with longer ω,ω'-dihaloalkanes, such as 1-bromo-4-chlorobutane. nih.gov Subsequent nucleophile-induced ring expansion leads to the formation of 2-CF3-piperidines. nih.gov

Dehydropiperidines and Dehydropiperazines: Rhodium-catalyzed ring expansion reactions provide efficient access to dehydropiperidines and dehydropiperazines. The reaction of aziridines with vinylcarbene precursors, such as trifluoroalkenyl N-triftosylhydrazones, yields structurally diverse 2-trifluoromethylated dehydropiperidines. rsc.org This transformation is believed to proceed through an aziridinium ylide intermediate followed by a nih.govrsc.org sigmatropic rearrangement. rsc.org Similarly, Rh-catalyzed reactions with N-sulfonyl-1,2,3-triazoles furnish dehydropiperazines with excellent diastereocontrol via a pseudo-1,4-sigmatropic rearrangement of an aziridinium ylide. nih.gov

1,2,4-Triazines: A conceptually different approach involves the Lewis acid-catalyzed reaction of aziridines with N-tosylhydrazones. This process begins with the nucleophilic ring opening of the aziridine by the hydrazone. A subsequent one-pot cyclization and oxidation sequence affords 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. acs.orgresearchgate.net This method has been successfully applied to the synthesis of trifluoromethyl-substituted 1,2,4-triazines. researchgate.net

Table 2: Synthesis of Six-Membered N-Heterocycles from 1-Tosyl-2-(trifluoromethyl)aziridine and Related Aziridines

| Reagent/Catalyst | Product Type | Ref. |

| 1-Bromo-4-chlorobutane, then Nucleophile | Piperidine | nih.gov |

| Trifluoroalkenyl N-triftosylhydrazone / Rh-catalyst | Dehydropiperidine | rsc.org |

| N-sulfonyl-1,2,3-triazole / Rh-catalyst | Dehydropiperazine | nih.gov |

| N-Tosylhydrazone / Lewis Acid | 1,2,4-Triazine | acs.orgresearchgate.net |

Synthesis of Seven-Membered Nitrogen Heterocycles (e.g., Azepanes)

The ring-expansion methodology can be further extended to synthesize seven-membered azepane rings. nih.gov The alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with a 1,5-dihalopentane derivative, followed by a nucleophile-triggered rearrangement, successfully yields 3-CF3-azepanes. nih.gov The development of synthetic routes to azepanes is of considerable interest, as these structures are found in numerous bioactive compounds. nih.govresearchgate.net

Ring Expansion to Trifluoromethyl β-Lactams

Trifluoromethyl-substituted β-lactams (2-azetidinones) are compounds of high interest, particularly in medicinal chemistry. nih.gov A direct route to these structures involves the ring expansion of appropriately functionalized trifluoromethyl aziridines. rsc.org Specifically, starting from carboxylic acid-functionalized trifluoromethyl aziridines, a stereoselective ring expansion can be induced to yield halogeno β-lactams. rsc.org These products can then undergo further selective substitutions at the C-3 position through various reaction conditions, including radical and organometallic reactions. rsc.org

Mechanistic Understanding of Ring Expansion Processes

The diverse ring expansion reactions originating from 1-tosyl-2-(trifluoromethyl)aziridine and related compounds are often rationalized by the formation and subsequent rearrangement of highly reactive intermediates.

A central mechanistic feature in many of the catalyzed ring expansions of aziridines is the formation of an aziridinium ylide. nih.govnih.gov These zwitterionic intermediates are typically generated in situ from the reaction of the aziridine nitrogen atom with a metal-supported carbene. nih.gov The electrophilic carbene, often generated from a diazo compound or a hydrazone precursor in the presence of a catalyst like rhodium, is attacked by the nucleophilic nitrogen of the aziridine. nih.gov

Once formed, the aziridinium ylide is not stable and undergoes rapid rearrangement. A prominent pathway for the formation of six-membered rings, such as dehydropiperidines and dehydropiperazines, is a pseudo- nih.govrsc.org-sigmatropic rearrangement. rsc.orgnih.gov Computational studies support a process involving the initial formation of the aziridinium ylide, which then rearranges to the expanded heterocyclic product. rsc.orgnih.gov The reactivity and ultimate fate of the aziridinium ylide can be influenced by several factors, including steric effects, the barrier to rotation around the newly formed C-N bond, and non-covalent interactions within the intermediate. nih.gov These factors can be tuned to favor specific reaction outcomes, leading to the divergent synthesis of different heterocyclic scaffolds. nih.gov

Intramolecular Cyclization Pathways

The strained three-membered ring of 1-tosyl-2-(trifluoromethyl)aziridine, activated by both the electron-withdrawing tosyl and trifluoromethyl groups, makes it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles through intramolecular cyclization. nih.gov These reactions typically proceed via an initial nucleophilic attack on the aziridine ring, followed by an intramolecular ring-closing step. The regioselectivity of the initial ring-opening is dictated by the electronic and steric nature of the aziridine substituents and the nucleophile.

One prominent pathway involves the use of a bifunctional reagent where a nucleophilic moiety is tethered to a group that can subsequently react to close a new ring. A representative example is the reaction of a substituted N-tosyl aziridine with N-tosylhydrazones, catalyzed by a Lewis acid. acs.orgresearchgate.net Mechanistically, the aziridine is activated by the Lewis acid, facilitating a regioselective nucleophilic ring-opening by the hydrazone at the more substituted carbon. The resulting aminohydrazone intermediate can then undergo a deprotonation and thermal cyclization, followed by elimination of the tosyl groups, to afford six-membered heterocycles such as 1,2,4-triazines. acs.org

Another significant pathway is the intramolecular nucleophilic displacement involving a tethered nucleophile. For instance, derivatives of 2-(trifluoromethyl)-N-tosylaziridine bearing a leaving group on a side chain can undergo intramolecular cyclization to form larger rings. In a documented synthesis of 2-trifluoromethylpiperidines, a highly reactive aziridine intermediate is attacked by a nucleophile. The resulting product contains a pendant chloride which is then displaced by the nitrogen atom in an intramolecular fashion to yield the six-membered piperidine ring. nih.gov

The versatility of this approach allows for the synthesis of various heterocyclic systems, including those containing oxygen. The intramolecular ring-opening of aziridines by tethered oxygen nucleophiles, such as in styryl alcohols, provides a direct route to 2,3-disubstituted aminoether O-heterocycles like tetrahydrofurans and tetrahydropyrans. nih.gov The stereochemistry of the final product is often controlled by the stereochemistry of the starting aziridine, with the reaction proceeding through an S(_N)2 mechanism. ugent.be

The following table summarizes representative intramolecular cyclization reactions starting from activated aziridines, illustrating the diversity of accessible heterocyclic structures.

| Starting Aziridine Type | Reactant/Conditions | Intermediate Type | Final Product | Ref |

| N-Tosyl-2-aryl-aziridine | N-Tosylhydrazone, Lewis Acid, Heat | Aminohydrazone | 1,2,4-Triazine | acs.orgresearchgate.net |

| N-Tosyl-2-(trifluoromethyl)aziridine derivative | Nucleophile, Intramolecular S(_N)2 | Halo-amine | 2-(Trifluoromethyl)piperidine | nih.gov |

| N-H/N-Me Aziridine | Tethered Alcohol, Rh-catalyst | Aziridinium ion | Amino-tetrahydrofuran/pyran | nih.gov |

Functionalization and Derivatization at Aziridine Carbon Centers

Functionalization of the carbon atoms of the aziridine ring, as opposed to ring-opening reactions, offers an alternative strategy for elaborating the structure of 1-tosyl-2-(trifluoromethyl)aziridine. This approach typically involves the generation of a carbanionic intermediate at one of the ring carbons, followed by reaction with an electrophile.

The generation of an aziridin-2-yl anion from 1-tosyl-2-(trifluoromethyl)aziridine is a challenging transformation that is not extensively documented in the literature. Theoretically, the presence of the strongly electron-withdrawing trifluoromethyl group should significantly increase the acidity of the proton at the C-2 position, making it susceptible to deprotonation by a strong base. The resulting aziridin-2-yl anion would be a powerful intermediate for forming new carbon-carbon bonds.

However, the stability of such an anion is a critical consideration. The high ring strain and the presence of the electronegative nitrogen and tosyl group could lead to competing reaction pathways, such as ring fragmentation or elimination. Studies on structurally different systems, such as 2-isopropylideneaziridines, have shown that aziridinyl anions can be generated and undergo reactions, suggesting the plausibility of this approach. researchgate.net The choice of base and reaction conditions would be crucial to favor the desired deprotonation event over undesired side reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures are often employed for such transformations to minimize nucleophilic attack on the aziridine ring or the tosyl group. The reactivity of the generated anion would then be directed towards various electrophiles.

Following the successful generation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, subsequent C-alkylation and C-acylation reactions would provide a direct method for introducing substituents at the C-2 position while retaining the aziridine ring.

C-Alkylation: The reaction of the aziridin-2-yl anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) would be expected to proceed via an S(_N)2 mechanism to yield the corresponding 2-alkyl-2-(trifluoromethyl)aziridine. The stereochemical outcome of this reaction would be of significant interest, as the approach of the electrophile could be influenced by the substituents on the aziridine ring, potentially leading to diastereoselective alkylation.

C-Acylation: Similarly, acylation could be achieved by quenching the anionic intermediate with acylating agents such as acid chlorides or anhydrides. This would introduce a ketone functionality at the C-2 position, providing a handle for further synthetic manipulations.

While these reactions are synthetically appealing, there is a notable lack of specific examples in the scientific literature for 1-tosyl-2-(trifluoromethyl)aziridine itself. The successful implementation of these transformations would depend on overcoming the challenges associated with the selective generation and stability of the requisite aziridin-2-yl anion. Further research is required to explore the feasibility and scope of these C-C bond-forming reactions at the carbon centers of this highly activated aziridine.

Synthetic Utility and Applications of 1 Tosyl 2 Trifluoromethyl Aziridine As a Building Block

Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds

The strategic use of 1-tosyl-2-(trifluoromethyl)aziridine facilitates the synthesis of various nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and biologically active compounds. organic-chemistry.orgmdpi.comdntb.gov.ua The ring-opening of the aziridine (B145994) followed by cyclization is a common and effective strategy.

Research has demonstrated the successful synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. acs.orgresearchgate.net This is achieved through the alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω′-dihaloalkanes, followed by a ring-expansion protocol. researchgate.net

A ring-closing metathesis (RCM) mediated pathway has also been detailed for the synthesis of trifluoromethyl-containing piperidines. acs.org This involves the synthesis of a (trifluoromethyl)allylating reagent, its application in creating diolefin precursors, and their subsequent cyclization. acs.org

Furthermore, a three-step, telescoped reaction sequence involving the nucleophilic ring-opening of aziridines with N-tosylhydrazones has been developed to produce 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. acs.org This method showcases the utility of 1-tosyl-2-(trifluoromethyl)aziridine in constructing more complex heterocyclic systems. acs.org

Table 1: Synthesis of Nitrogen-Containing Heterocycles from 1-Tosyl-2-(trifluoromethyl)aziridine

| Heterocycle Class | Synthetic Strategy | Key Intermediates | Reference(s) |

|---|---|---|---|

| Pyrrolidines | Alkylation and ring-expansion | ω,ω′-dihaloalkanes | researchgate.net |

| Piperidines | Alkylation and ring-expansion; Ring-closing metathesis | ω,ω′-dihaloalkanes; Diolefin precursors | acs.orgresearchgate.net |

| Azepanes | Alkylation and ring-expansion | ω,ω′-dihaloalkanes | researchgate.net |

| 1,2,4-Triazines | Nucleophilic ring-opening, cyclization, and oxidation | N-tosylhydrazones | acs.org |

Preparation of Fluorinated Amino Acids and Derivatives

Fluorinated amino acids are of significant interest in medicinal chemistry and drug discovery due to their ability to enhance the metabolic stability and binding affinity of peptides. nih.govrsc.org 1-Tosyl-2-(trifluoromethyl)aziridine serves as a key precursor for the synthesis of α-trifluoromethyl-α-amino acids. acs.orgnih.gov

The ring-opening of N-tosyl-2-trifluoromethyl-2-alkyloxycarbonyl aziridine with a variety of nucleophiles, followed by the deprotection of the N-tosyl group, yields optically pure β-substituted-α-trifluoromethyl-α-amino acids in moderate to good yields, without racemization at the quaternary stereocenter. acs.orgnih.gov The opening of the 2-trifluoromethyl-2-alkoxycarbonyl aziridine ring with diverse nucleophiles is an efficient route for synthesizing quaternary α-CF3-α-amino acids, with the reaction proceeding with full preservation of stereoselectivity. nih.gov

The regioselective ring-opening of 2-trifluoromethyl N-tosylaziridine can be achieved with various nucleophiles to construct precursors to fluorinated amino acids, such as 1,2-aminoalcohols, 1,2-diamines, and 1,2-aminothiols. researchgate.net The high reactivity of the aziridine ring, activated by the N-tosyl group, facilitates cleavage by a wide range of nucleophiles. nih.govnih.govmdpi.com

Table 2: Nucleophilic Ring-Opening of 1-Tosyl-2-(trifluoromethyl)aziridine for Amino Acid Synthesis

| Nucleophile | Resulting Functional Group | Application | Reference(s) |

|---|---|---|---|

| Thiols | Thiol | Synthesis of 1,2-aminothiols | researchgate.netresearchgate.net |

| Amines | Amine | Synthesis of 1,2-diamines | researchgate.netrsc.org |

| Alcohols | Alcohol/Ether | Synthesis of 1,2-aminoalcohols | researchgate.net |

| Carbon Nucleophiles | Carbon-Carbon Bond | Introduction of diverse side chains | acs.orgnih.gov |

Role in the Synthesis of Modified Peptides and Proteins

The incorporation of trifluoromethyl groups into peptides can significantly influence their conformational properties and biological activity. researchgate.net While direct modification of peptides is one approach, the use of fluorinated amino acids as building blocks is a more common strategy. rsc.orgbeilstein-journals.org

1-Tosyl-2-(trifluoromethyl)aziridine is instrumental in this context as a precursor to trifluoromethyl-containing amino acids, which are then incorporated into peptide chains. acs.orgacs.org The synthesis of trifluoromethyl-modified dipeptides has been achieved through the coupling of N-Boc-protected amino acids with chiral β-nitro α-trifluoromethyl amines, which can be derived from trifluoromethylated precursors. nih.gov These modified dipeptides contain a [CH(CF3)NH] group as a mimic of the natural peptide bond and can be used to synthesize more complex modified peptides. nih.gov The ability to create these fluorinated amino acid building blocks from 1-tosyl-2-(trifluoromethyl)aziridine is therefore crucial for accessing modified peptides and proteins with enhanced properties. nih.gov

Utility in the Synthesis of α-Trifluoromethylated Amines and Their Derivatives

α-Trifluoromethylated amines are important structural motifs in many pharmaceutical and agrochemical compounds. nih.govnih.gov The nucleophilic ring-opening of 1-tosyl-2-(trifluoromethyl)aziridine provides a direct and efficient route to these valuable compounds. nih.govnih.gov

The regioselectivity of the ring-opening reaction is a key feature. Under basic conditions, N-tosyl aziridines are regioselectively opened at the less hindered carbon atom. nih.gov However, under acidic conditions, the regioselectivity depends on the nature of the substituent at the C-2 position and the nitrogen-protecting group. nih.gov

An efficient method for the synthesis of 1-alkyl-2-(trifluoromethyl)aziridines has been developed, and their regioselective ring-opening with alkyl iodides yields novel primary β-iodo amines. nih.gov These can be further transformed into other derivatives, such as α-CF3-β-phenylethylamines. nih.gov The versatility of the ring-opening reaction with various nucleophiles allows for the synthesis of a diverse range of α-trifluoromethylated amines. researchgate.netresearchgate.netorganic-chemistry.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 1-Tosyl-2-(trifluoromethyl)aziridine |

| N-Tosyl-2-trifluoromethyl-2-alkyloxycarbonyl aziridine |

| Pyrrolidines |

| Piperidines |

| Azepanes |

| 1,2,4-Triazines |

| N-tosylhydrazones |

| α-Trifluoromethyl-α-amino acids |

| 1,2-Aminoalcohols |

| 1,2-Diamines |

| 1,2-Aminothiols |

| N-Boc-protected amino acids |

| β-Nitro α-trifluoromethyl amines |

| α-Trifluoromethylated amines |

| 1-Alkyl-2-(trifluoromethyl)aziridines |

| β-Iodo amines |

Q & A

Q. What are the most reliable laboratory synthesis methods for 1-Tosyl-2-(trifluoromethyl)aziridine?

The compound is typically synthesized via cyclization of chiral amino alcohols with tosyl chloride under controlled conditions (e.g., low temperature, anhydrous solvents) to preserve stereochemistry . A novel approach involves trifluoroacetate precursors, where alkylation and subsequent cyclization yield the aziridine ring. For example, reactions with benzyl iodide under neat conditions (100°C, 24 hours) produce substituted derivatives in ~80% yield, purified via silica gel chromatography (hexane/EtOAc) . Key parameters include solvent choice (e.g., dichloromethane for acid-mediated reactions) and stoichiometric control to minimize side products .

Q. How is 1-Tosyl-2-(trifluoromethyl)aziridine characterized spectroscopically?

Characterization relies on multinuclear NMR, IR, and HRMS. For instance:

- ¹H NMR : Distinct signals for the tosyl group (aromatic protons at δ 7.2–7.3 ppm) and aziridine protons (δ 1.6–2.5 ppm, split due to CF₃-induced deshielding) .

- ¹⁹F NMR : A characteristic triplet at δ -70 to -71 ppm confirms the trifluoromethyl group .

- HRMS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 236.0451 for derivatives) validates purity .

Q. What are common nucleophilic ring-opening reactions of this aziridine?

The tosyl group enhances electrophilicity, enabling regioselective attacks. For example:

- Thiols/amines : Open the aziridine at the less substituted carbon, yielding β-amino sulfonamides.

- Acetic acid : Requires harsh conditions (60°C, 7 days) due to CF₃’s electron-withdrawing effect, producing 2-benzylamino-3,3,3-trifluoropropyl acetate .

- Benzyl iodide : Undergo alkylation at the nitrogen, forming β-iodo amines in 72–88% yield .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity and regioselectivity in ring-opening reactions?

The CF₃ group induces significant ring strain and electron withdrawal, making the aziridine inert to weak electrophiles (e.g., acetic acid requires prolonged heating) . In Pd-catalyzed borylation, steric and electronic effects dictate regioselectivity: the CF₃ group directs nucleophilic attack to the adjacent carbon, yielding β-aminoalkylboronates with SN2 inversion . Computational studies (DFT/MC-AFIR) confirm that transition-state interactions between Pd catalysts and the CF₃ group govern selectivity .

Q. What strategies resolve contradictions in regiochemical outcomes during ring opening?

Competing regioselectivity arises from nucleophile strength and catalyst design. For example:

- HBr : Prefers attack at the unsubstituted aziridine carbon, forming 3-amino-4-bromobutyronitriles .

- Benzyl bromide : Targets the substituted carbon via steric control, yielding 4-amino-3-bromobutanenitriles .

- Palladium catalysts : Modify ligand sterics to favor either cis or trans adducts in cross-couplings .

Q. How are computational methods used to predict reaction pathways and stereochemical outcomes?

DFT studies model transition states for aziridine ring-opening, such as Pd-mediated borylation, where oxidative addition proceeds via an SN2 mechanism . MC-AFIR analysis predicts proton-transfer pathways in CO₂ cycloadditions, explaining solvent effects (e.g., THF enhances CO₂ solubility and reaction rates) . These models guide experimental design, reducing trial-and-error in optimizing catalysts (e.g., TPPH₂/TBACl systems for oxazolidinone synthesis) .

Q. What are the applications of this aziridine in synthesizing complex heterocycles?

The compound serves as a scaffold for:

- Trifluoromethylated pyrrolidines/piperidines : Via stereospecific ring expansion with Grignard reagents .

- Oxazolidin-2-ones : Metal-free CO₂ cycloaddition under TPPH₂/TBACl catalysis (99% yield, 96:4 regioselectivity) .

- Benzo-fused morpholines : Nucleophile-directed transformations using NHCs or thioureas .

Methodological Considerations

- Handling toxicity : Use inert atmospheres and PPE due to alkylating potential .

- Purification : Silica gel chromatography (hexane/EtOAc gradients) effectively isolates products .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., cis aziridines), while heating drives thermodynamically stable trans isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.